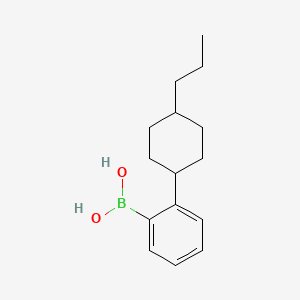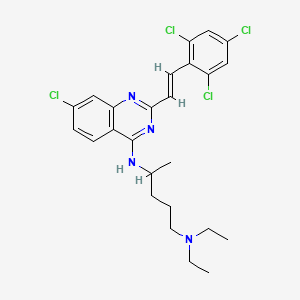
4,4'-Sulfanediylbis(2-tert-butyl-3-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-Sulfanediylbis(2-tert-butyl-3-methylphenol) is a useful research compound. Its molecular formula is C22H30O2S and its molecular weight is 358.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-Sulfanediylbis(2-tert-butyl-3-methylphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Sulfanediylbis(2-tert-butyl-3-methylphenol) including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfanediylbis(2-tert-butyl-3-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used[][1].
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Alkylated or acylated phenols[][1]
Scientific Research Applications
4,4’-Sulfanediylbis(2-tert-butyl-3-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Widely used in the rubber and plastic industries to enhance the durability of products[][1].
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
- 2,4,6-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
- 4,4’-Thiobis(6-tert-butyl-m-cresol) [1][1]
Properties
CAS No. |
4120-97-2 |
|---|---|
Molecular Formula |
C22H30O2S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-tert-butyl-4-(3-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-3-methylphenol |
InChI |
InChI=1S/C22H30O2S/c1-13-17(11-9-15(23)19(13)21(3,4)5)25-18-12-10-16(24)20(14(18)2)22(6,7)8/h9-12,23-24H,1-8H3 |
InChI Key |
MXJPSLJAISQUIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(C)(C)C)O)SC2=C(C(=C(C=C2)O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


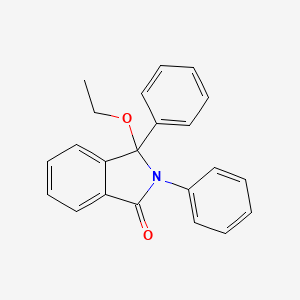
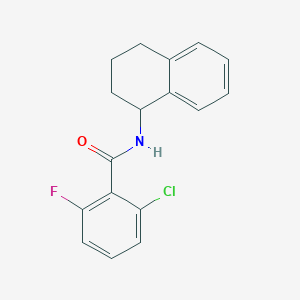
![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143526.png)
![Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl-](/img/structure/B14143533.png)
![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143538.png)
![(5-bromo-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone](/img/structure/B14143546.png)
![6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14143553.png)
![2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide](/img/structure/B14143568.png)
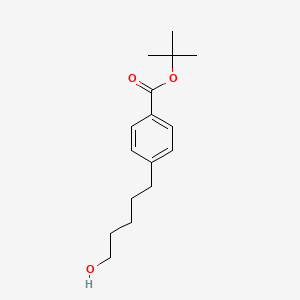


![2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol](/img/structure/B14143592.png)
